![molecular formula C30H20N2 B1457222 9-Phényl-9H,9’H-[3,3’]bicarbazolyle CAS No. 1060735-14-9](/img/structure/B1457222.png)
9-Phényl-9H,9’H-[3,3’]bicarbazolyle
Vue d'ensemble
Description
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is an organic compound with the molecular formula C30H20N2 . It has an average mass of 408.493 Da and a monoisotopic mass of 408.162659 Da . It is used as an intermediate in the synthesis of electronic materials, particularly in the production of organic electroluminescent materials for OLED display screens .
Synthesis Analysis
The synthesis of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl involves several steps. One method involves the reaction of 9-phenyl-3,3’-bicarbazolyl with 1-bromo-2-fluorobenzene in the presence of cesium carbonate . The mixture is heated and stirred at 170 °C for 24 hours under an argon atmosphere .Molecular Structure Analysis
The molecular structure of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl includes a bicarbazole unit with a phenyl group attached . The structure is characterized by the presence of two carbazole units linked through a carbon-carbon bond at the 9-position .Chemical Reactions Analysis
The chemical reactions involving 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are primarily associated with its use as an intermediate in the synthesis of electronic materials . It can undergo various reactions to form different compounds, which can be used in OLED series, such as Thiophene series, Fluorene series, Boronic Acid series, and so on .Physical and Chemical Properties Analysis
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has a predicted boiling point of 685.6±37.0 °C and a predicted density of 1.23±0.1 g/cm3 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Applications De Recherche Scientifique
Éléments organiques électroluminescents
9-Phényl-9H,9’H-[3,3’]bicarbazolyle: est un acteur majeur dans le domaine des éléments organiques électroluminescents (EL). Sa structure, qui comprend deux cycles carbazole liés par un groupe phényle, lui confère d'excellentes capacités de transport de trous. Cela en fait un matériau hôte de phosphorescence idéal dans les diodes électroluminescentes organiques (OLED). Le composé est particulièrement précieux dans les dispositifs organiques EL phosphorescents, où il contribue à une efficacité et une durabilité élevées .
Technologie d'affichage OLED
Dans le domaine de la technologie d'affichage OLED, This compound sert d'intermédiaire crucial pour la synthèse de matériaux électroniques. Son rôle dans la fabrication des écrans OLED est crucial en raison de ses propriétés électroluminescentes, qui sont exploitées pour créer des affichages vibrants avec une efficacité lumineuse élevée .
Construction de la couche de transport de trous
Le composé est utilisé dans la couche de transport de trous des dispositifs EL. Cette couche est essentielle pour le mouvement des porteurs de charge entre les électrodes, assurant le fonctionnement efficace du dispositif. Les propriétés électroniques uniques du This compound facilitent un transport de trous optimal, ce qui est essentiel pour les performances des éléments EL .
Synthèse de l'électronique organique
Le processus de synthèse du This compound est conçu pour être adapté à la production industrielle. Son rendement élevé et sa simplicité de post-traitement en font un élément de construction précieux en synthèse organique et en science des matériaux, contribuant à l'avancement de l'électronique organique .
Recherche sur les propriétés photophysiques
La recherche sur les propriétés photophysiques de composés comme le This compound est cruciale pour comprendre leur comportement et leurs interactions avec d'autres molécules. La structure de ce composé permet une étude approfondie de son environnement électronique et de son influence sur l'efficacité radiative, ce qui est essentiel pour développer de nouveaux luminophores .
Technologies d'éclairage avancées
Le développement de technologies d'éclairage avancées profite des propriétés du This compound. Sa stabilité sous forme de films minces et sa capacité à confiner les excitons triplets en font un matériau prometteur pour la création de solutions d'éclairage très efficaces et durables .
Mécanisme D'action
Target of Action
The primary target of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is the organic electroluminescent (EL) elements, particularly in phosphorescent organic electroluminescent devices . It is used as an intermediate to synthesize electronic materials, such as OLED .
Mode of Action
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .
Biochemical Pathways
It is known that this compound is used in oled series, such as thiophene series, fluorene series, boronic acid series, and so on .
Pharmacokinetics
It is known that the compound has a boiling point of 6856±370 °C (Predicted) and a density of 123±01 g/cm3 (Predicted) .
Result of Action
The molecular and cellular effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl’s action primarily involve the facilitation of charge carrier movement in organic EL elements, leading to efficient operation of the device .
Action Environment
The action, efficacy, and stability of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . .
Safety and Hazards
Orientations Futures
The future directions of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are likely to be influenced by advancements in the field of organic electroluminescent materials and OLED technology. As an intermediate in the synthesis of these materials, its demand may increase with the growing popularity and development of OLED displays .
Analyse Biochimique
Biochemical Properties
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis. Furthermore, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has been found to affect mitochondrial function, leading to changes in cellular energy production and apoptosis .
Molecular Mechanism
At the molecular level, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, thereby altering their function. For example, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl may inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl remains stable under dark and dry conditions but may degrade when exposed to light and moisture. Long-term effects on cellular function have been noted, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range results in significant changes in biological responses .
Metabolic Pathways
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of various metabolites. The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .
Transport and Distribution
Within cells and tissues, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is transported and distributed through interactions with transport proteins and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to these compartments, where it can exert its effects on cellular processes .
Propriétés
IUPAC Name |
3-(9H-carbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLHQFSIDFAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
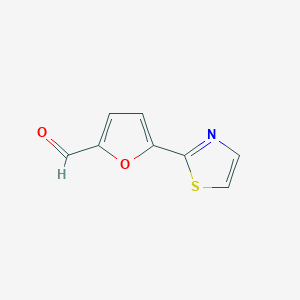

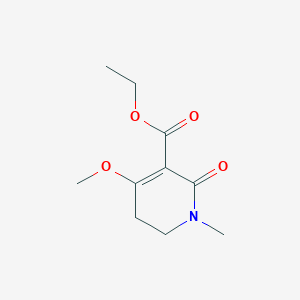
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
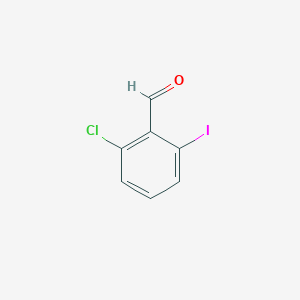
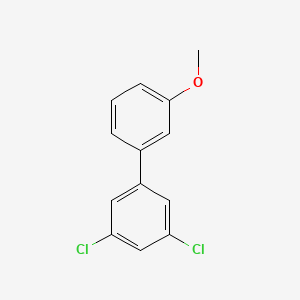
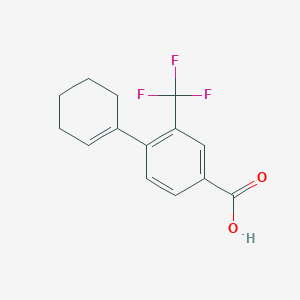

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
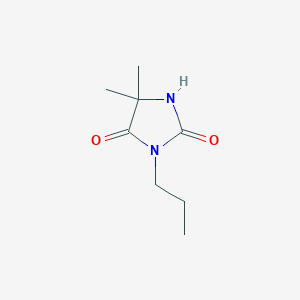
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
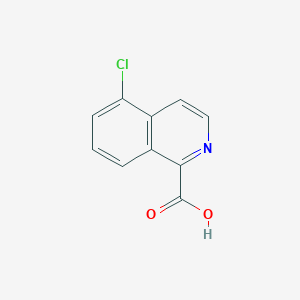
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)

